molecular formula C13H11NO B14797163 1-Methoxy-7-methylnaphthalene-2-carbonitrile

1-Methoxy-7-methylnaphthalene-2-carbonitrile

Cat. No.: B14797163
M. Wt: 197.23 g/mol
InChI Key: XVMVDNAVIYJRKO-UHFFFAOYSA-N
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Description

1-Methoxy-7-methylnaphthalene-2-carbonitrile is an organic compound with the molecular formula C13H11NO It is a derivative of naphthalene, characterized by the presence of a methoxy group, a methyl group, and a nitrile group attached to the naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-7-methylnaphthalene-2-carbonitrile typically involves the functionalization of naphthalene derivatives. One common method includes the introduction of a methoxy group via methylation, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-7-methylnaphthalene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

1-Methoxy-7-methylnaphthalene-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-7-methylnaphthalene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes and receptors, influencing various biochemical processes. For example, its nitrile group can interact with nucleophiles in biological systems, leading to the formation of covalent bonds and subsequent biological effects.

Comparison with Similar Compounds

    1-Methoxynaphthalene: Similar in structure but lacks the nitrile group.

    7-Methylnaphthalene-2-carbonitrile: Similar but lacks the methoxy group.

    1-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of a nitrile group.

Uniqueness: 1-Methoxy-7-methylnaphthalene-2-carbonitrile is unique due to the combination of its methoxy, methyl, and nitrile groups, which confer distinct chemical reactivity and potential applications. This combination allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-methoxy-7-methylnaphthalene-2-carbonitrile

InChI

InChI=1S/C13H11NO/c1-9-3-4-10-5-6-11(8-14)13(15-2)12(10)7-9/h3-7H,1-2H3

InChI Key

XVMVDNAVIYJRKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2OC)C#N

Origin of Product

United States

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